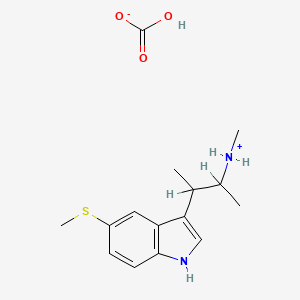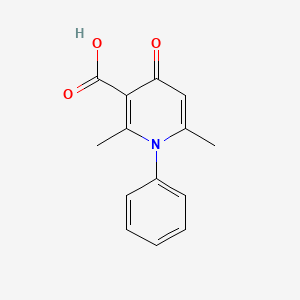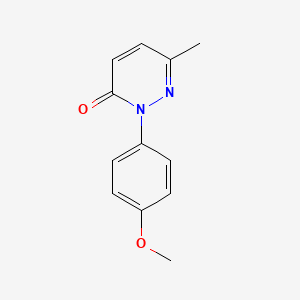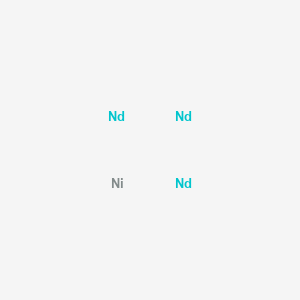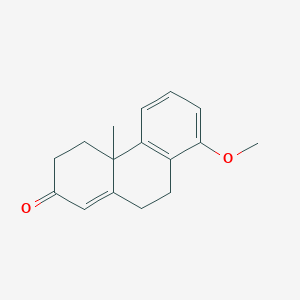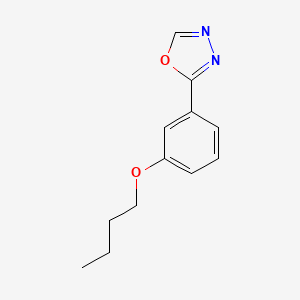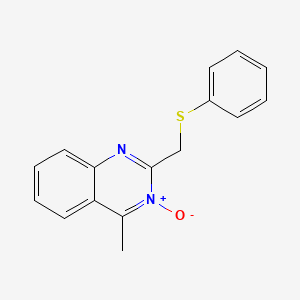
Germanium;scandium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germanium-scandium compound: is a unique material that combines the properties of germanium and scandium. Germanium is a metalloid with semiconductor properties, while scandium is a rare earth metal known for its high melting point and strength. The combination of these two elements results in a compound with interesting and potentially useful properties in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Solid-State Reaction: Germanium and scandium can be combined through a solid-state reaction. This involves mixing finely powdered germanium and scandium in stoichiometric amounts and heating the mixture in an inert atmosphere to prevent oxidation. The reaction typically occurs at high temperatures, around 1000°C.
Chemical Vapor Deposition (CVD): Another method involves the use of chemical vapor deposition, where germanium and scandium precursors are vaporized and then reacted on a substrate to form the compound. This method allows for precise control over the composition and thickness of the resulting material.
Industrial Production Methods:
Electrochemical Deposition: This method involves the electrochemical reduction of germanium and scandium ions in a solution to form the compound on an electrode surface. This technique is useful for producing thin films of the germanium-scandium compound.
Melt Spinning: In this method, a molten mixture of germanium and scandium is rapidly cooled to form a thin ribbon of the compound. This technique is often used to produce amorphous or nanocrystalline materials.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The germanium-scandium compound can undergo oxidation reactions, forming oxides such as germanium dioxide (GeO2) and scandium oxide (Sc2O3).
Reduction: Reduction reactions can convert the oxides back to the elemental form or to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one element in the compound is replaced by another element.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O2) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reducing Agents: Hydrogen gas (H2) or carbon monoxide (CO) can be used as reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed:
Oxides: Germanium dioxide (GeO2) and scandium oxide (Sc2O3) are common products of oxidation reactions.
Elemental Forms: Elemental germanium and scandium can be obtained through reduction reactions.
Halides: Germanium halides (e.g., GeCl4) and scandium halides (e.g., ScCl3) can be formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The germanium-scandium compound can be used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Semiconductors: Due to its semiconductor properties, the compound is used in the development of electronic devices such as transistors and diodes.
Biology:
Biomedical Applications:
Medicine:
Therapeutic Agents: Research is ongoing to explore the use of germanium-scandium compounds in the treatment of diseases, leveraging their biological activity and low toxicity.
Industry:
Aerospace: The high strength and low weight of the compound make it suitable for use in aerospace components.
Optoelectronics: The compound’s ability to interact with light makes it useful in optoelectronic devices such as photodetectors and solar cells.
Wirkmechanismus
The mechanism by which the germanium-scandium compound exerts its effects is primarily through its interaction with molecular targets and pathways. The compound can interact with various enzymes and proteins, altering their activity and leading to changes in cellular processes. In biomedical applications, the compound can be designed to target specific cells or tissues, enhancing its therapeutic efficacy.
Vergleich Mit ähnlichen Verbindungen
Germanium-Silicon Compounds: These compounds also exhibit semiconductor properties and are used in electronic devices.
Scandium-Aluminum Alloys: These alloys are known for their high strength and are used in aerospace applications.
Uniqueness:
- The germanium-scandium compound combines the semiconductor properties of germanium with the high strength and thermal stability of scandium, making it unique among similar compounds. Its diverse applications in various fields highlight its versatility and potential for future research and development.
Eigenschaften
Molekularformel |
GeSc |
|---|---|
Molekulargewicht |
117.59 g/mol |
IUPAC-Name |
germanium;scandium |
InChI |
InChI=1S/Ge.Sc |
InChI-Schlüssel |
WLMORHSIGYAZCG-UHFFFAOYSA-N |
Kanonische SMILES |
[Sc].[Ge] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


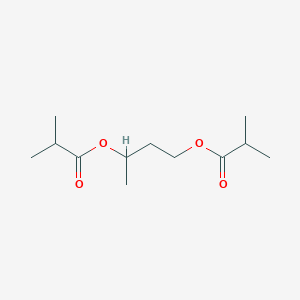

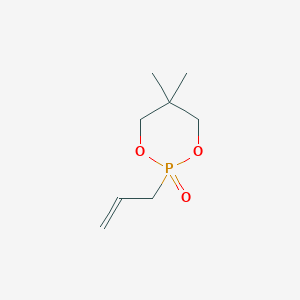
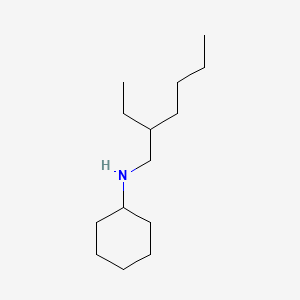
silane](/img/structure/B14725614.png)

